molecular formula C8H20Cl2N2O B1439898 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-13-5

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No. B1439898
M. Wt: 231.16 g/mol
InChI Key: RMMDDGMLLKXATB-UHFFFAOYSA-N
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Description

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the CAS Number: 1220019-13-5. It has a molecular weight of 231.16 and its molecular formula is C8H20Cl2N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Neurodegenerative Disease Mechanisms

Research has shown that various environmental agents, including specific chemical compounds, can trigger massive apoptotic neurodegeneration in the developing brain. This process involves interference in the action of neurotransmitters at NMDA and GABA receptors during synaptogenesis, leading to neuronal death by apoptosis. Such insights are crucial for understanding the environmental impacts on neurodevelopment and for the design of interventions to mitigate these effects (Olney et al., 2000).

Alcohol Interaction with Ligand-Gated Ion Channels

Ethanol influences the function of various ligand-gated ion channels, including those involved in neurotransmission. The modulation of receptor desensitization by ethanol could play a crucial role in its pharmacological effects and the body's response to alcohol. Understanding these interactions provides insights into the acute actions of ethanol on receptor function and its potential implications for drug development (Dopico & Lovinger, 2009).

Ethanol Metabolism and Toxicity

The microsomal ethanol-oxidizing system (MEOS) and its increase after chronic ethanol consumption, associated with a rise in cytochromes P-450, especially CYP2E1, play a significant role in ethanol metabolism. This system's activity is linked to various alcohol-related disorders, offering a target for understanding and potentially treating alcoholism-related liver diseases (Lieber, 1999).

Neurotoxicity and Parkinsonism

The role of acetaldehyde and CYP450 2E1 in enhancing parkinsonism highlights the potential neurotoxic effects of substances like ethanol. This suggests a possible link between environmental toxins and neurodegenerative diseases such as Parkinson's, providing a basis for further investigation into protective strategies against these toxins (Vaglini et al., 2013).

Hepatoprotective and Nephroprotective Activities

Compounds like chrysin have shown potential in protecting against various drugs and toxic agents' hepatotoxic and nephrotoxic effects. Such research underscores the importance of identifying and understanding naturally occurring compounds that could mitigate the adverse effects of environmental and pharmaceutical toxins (Pingili et al., 2019).

Safety And Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[methyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDDGMLLKXATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 5
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2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 6
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2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

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